Sodium L-lactate-3-13C
Description
Sodium L-lactate-3-¹³C (CAS: 201595-70-2) is a stable isotope-labeled sodium salt of L-lactic acid, where the carbon atom at the 3rd position is replaced by the ¹³C isotope. This compound is widely utilized in metabolic research, nuclear magnetic resonance (NMR) spectroscopy, and hyperpolarized magnetic resonance imaging (MRI) due to its ability to trace carbon flux in biochemical pathways .
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
113.05 g/mol |
IUPAC Name |
sodium;2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1; |
InChI Key |
NGSFWBMYFKHRBD-YTBWXGASSA-M |
Isomeric SMILES |
[13CH3]C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-lactate-3-13C can be synthesized through the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the lactic acid. The fermentation broth is then processed to isolate and purify the this compound. This process includes steps such as filtration, concentration, and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Lactate-Pyruvate Interconversion
The compound participates in the lactate dehydrogenase (LDH)-catalyzed equilibrium :
-
Hyperpolarized ¹³C MRS studies show rapid label exchange between lactate and pyruvate in vivo, enabling real-time monitoring of glycolytic flux .
-
Kinetics : The equilibrium constant () remains unchanged by isotopic substitution, but ¹³C labeling enhances detection sensitivity .
Gluconeogenesis
¹³C-labeled lactate serves as a substrate for gluconeogenesis in hepatocytes:
-
Isotopic tracing reveals C3 lactate contributes to glucose C1 and C6 positions via the triose phosphate shuffle .
Lysine Lactylation
Sodium L-lactate-3-¹³C is a precursor for post-translational lysine lactylation (Kla) :
-
Lactyl-CoA synthesis : Intracellular lactate-3-¹³C is converted to ¹³C-lactyl-CoA via acyl-CoA synthetases .
-
Enzymatic transfer : Histone acetyltransferase p300 catalyzes lactyl group transfer to lysine residues, confirmed by MS/MS with ¹³C isotopic signatures .
Radical Scavenging
In meat preservation, sodium L-lactate-3-¹³C delays lipid oxidation by binding free radicals:
Isotopic Tracing in Metabolism
-
Cancer metabolism : Hyperpolarized ¹³C-lactate injections in mice reveal elevated pyruvate-to-lactate ratios in tumors, correlating with LDH activity .
-
Brain metabolism : ¹³C-lactate turnover rates in neuronal cells reflect astrocyte-neuron lactate shuttle dynamics .
Table 2: Key Research Findings
Stability and Reactivity
Scientific Research Applications
Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: It is used as a metabolic tracer to study lactate metabolism and its role in various biochemical pathways.
Clinical Research: It is used in clinical studies to understand metabolic disorders and to develop therapeutic strategies.
Biological Research: It helps in studying the dynamics of lactate in cellular processes and its role in cancer metabolism.
Industrial Applications: It is used in the production of biodegradable plastics and as a food additive .
Mechanism of Action
The mechanism of action of Sodium L-lactate-3-13C involves its metabolism in the body. Lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. The carbon-13 isotope allows researchers to track the metabolic pathways and understand the dynamics of lactate metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, isotopic, and functional distinctions between Sodium L-lactate-3-¹³C and related sodium salts or isotope-labeled metabolites.
Table 1: Comparative Analysis of Sodium L-Lactate-3-¹³C and Analogous Compounds
Detailed Comparisons
Sodium Pyruvate-3-¹³C
- Structural Isotopic Alignment : Both compounds feature ¹³C at the C3 position, enabling direct comparison in glycolysis and the Cori cycle. However, pyruvate’s carboxyl group allows it to act as a TCA cycle entry point, whereas lactate is a glycolysis end-product .
- Research Utility : Used together in redox assays (e.g., lactate dehydrogenase activity) but differ in oxidation states. Pyruvate-3-¹³C is critical for mitochondrial metabolism studies, while lactate-3-¹³C excels in cytoplasmic pathway analysis .
Sodium Pyruvate-1-¹³C
- Isotopic Specificity : The ¹³C label at the carboxyl carbon (C1) makes this compound ideal for tracking decarboxylation reactions, such as pyruvate dehydrogenase activity, which releases ¹³CO₂. This contrasts with lactate-3-¹³C, which retains the label through gluconeogenesis .
Sodium L-Lactate-2-d¹ Deuterium vs. ¹³C: Deuterium at C2 introduces kinetic isotope effects, slowing enzymatic reactions like lactate dehydrogenase.
Sodium D-Lactate-¹³C₃
- Isomerism and Labeling : The D-isomer is metabolically distinct in eukaryotic systems, often requiring specific enzymes for utilization. Full ¹³C₃ labeling allows tracing of all carbons in microbial or unconventional metabolic pathways .
Sodium (R)-3-Hydroxybutyrate
- Functional Contrast : As a ketone body, this compound is pivotal in fasting metabolism, contrasting with lactate’s role in anaerobic glycolysis. While both are sodium salts, hydroxybutyrate’s lack of isotopic labeling limits its use in tracer studies .
Research Implications
- Hyperpolarization Advantage: Sodium L-lactate-3-¹³C’s compatibility with dynamic nuclear polarization (DNP) enables SNR enhancements >10,000x in liquid-state NMR, a feature unmatched by non-¹³C analogs .
- Isotopic Specificity : The C3 label in lactate avoids isotopic dilution in gluconeogenesis, unlike uniformly labeled compounds, making it superior for pathway-specific flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
